2-[(E)-2-(4-fluorophenyl)ethenyl]-1-propyl-1H-benzimidazole
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Overview
Description
2-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1-PROPYL-1H-1,3-BENZIMIDAZOLE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1-PROPYL-1H-1,3-BENZIMIDAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 1-propyl-1H-benzimidazole.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1-propyl-1H-benzimidazole in the presence of a base such as potassium carbonate (K2CO3) to form the intermediate compound.
Ethenylation: The intermediate compound is then subjected to an ethenylation reaction using a suitable reagent like vinyl bromide in the presence of a palladium catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of 2-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1-PROPYL-1H-1,3-BENZIMIDAZOLE can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1-PROPYL-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the fluorophenyl group.
Scientific Research Applications
2-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1-PROPYL-1H-1,3-BENZIMIDAZOLE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its benzimidazole core structure.
Biological Studies: It is used in biological studies to investigate its interactions with various biological targets and pathways.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1-PROPYL-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: A related compound with a similar fluorophenyl group but different structural features.
1-Butyl-2-(4-Fluorophenyl)-1H-Benzimidazol-5-Amine: Another benzimidazole derivative with a fluorophenyl group.
Uniqueness
2-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1-PROPYL-1H-1,3-BENZIMIDAZOLE is unique due to its specific structural configuration, which imparts distinct biological and chemical properties
Properties
Molecular Formula |
C18H17FN2 |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-1-propylbenzimidazole |
InChI |
InChI=1S/C18H17FN2/c1-2-13-21-17-6-4-3-5-16(17)20-18(21)12-9-14-7-10-15(19)11-8-14/h3-12H,2,13H2,1H3/b12-9+ |
InChI Key |
OVWJNCPHTYEIAL-FMIVXFBMSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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